1,1,2-Trifluoro-2-iodoethane

Catalog No.
S14870544
CAS No.
116239-01-1
M.F
C2H2F3I
M. Wt
209.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trifluoro-2-iodoethane

CAS Number

116239-01-1

Product Name

1,1,2-Trifluoro-2-iodoethane

IUPAC Name

1,1,2-trifluoro-2-iodoethane

Molecular Formula

C2H2F3I

Molecular Weight

209.94 g/mol

InChI

InChI=1S/C2H2F3I/c3-1(4)2(5)6/h1-2H

InChI Key

VDZSMZUGFJMLAK-UHFFFAOYSA-N

Canonical SMILES

C(C(F)I)(F)F

1,1,2-Trifluoro-2-iodoethane is a halogenated organic compound with the molecular formula C2H2F3I\text{C}_2\text{H}_2\text{F}_3\text{I}. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a two-carbon ethane backbone. This compound is often utilized in various

  • Copper-Promoted Reductive Coupling: This reaction involves the coupling of aryl iodides with 1,1,2-trifluoro-2-iodoethane to form complex organic structures. The process is efficient and occurs under milder conditions compared to traditional methods, yielding good results even with various functional groups present .
  • Palladium-Catalyzed Trifluoroethylation: The compound can also be used in palladium-catalyzed reactions to introduce trifluoroethyl groups into terminal alkynes, facilitating the formation of more complex molecules .

Several synthesis methods for 1,1,2-trifluoro-2-iodoethane have been developed:

  • Copper-Catalyzed Reactions: A notable method involves the copper-catalyzed synthesis from aryl iodides and trifluoroethylating agents. This method provides a straightforward pathway to synthesize various derivatives efficiently .
  • Palladium-Catalyzed Processes: Another approach utilizes palladium catalysts to facilitate trifluoroethylation reactions, allowing for the incorporation of trifluoromethyl groups into different organic frameworks .

1,1,2-Trifluoro-2-iodoethane finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups.
  • Material Science: The compound is also explored for use in developing new materials with unique thermal and chemical properties.

Interaction studies involving 1,1,2-trifluoro-2-iodoethane primarily focus on its reactivity with other organic substrates. The compound's ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing more complex organic molecules. Furthermore, studies on similar compounds suggest potential interactions with biological systems that warrant further investigation into their safety and efficacy.

Several compounds share structural similarities with 1,1,2-trifluoro-2-iodoethane, including:

Compound NameMolecular FormulaKey Characteristics
1,1,1-TrifluoroethaneC2H3F3Used as a refrigerant; less reactive than iodoethane.
2-Iodo-1,1-difluoroethaneC2H3F2ISimilar reactivity but fewer fluorine substituents.
2-Bromo-1,1-difluoroethaneC2H3F2BrExhibits different reactivity patterns due to bromine.

Uniqueness of 1,1,2-Trifluoro-2-Iodoethane

The unique combination of three fluorine atoms and one iodine atom in 1,1,2-trifluoro-2-iodoethane contributes to its distinct reactivity profile compared to other halogenated compounds. Its ability to participate in diverse

The mechanistic foundation of 1,1,2-trifluoro-2-iodoethane transformations in visible-light photoredox catalysis centers on single-electron transfer processes that generate highly reactive trifluoroethyl radicals [1] [2]. Under visible light irradiation, photocatalysts such as tris(2,2'-bipyridine)ruthenium(II) chloride and tris(2-phenylpyridine)iridium(III) undergo metal-to-ligand charge transfer to produce photoexcited states capable of both oxidative and reductive quenching [2] [3]. The photoexcited iridium catalyst accepts an electron from a sacrificial reductant such as diisopropylethylamine, generating a highly reducing iridium(II) species [4].

The single-electron reduction of 1,1,2-trifluoro-2-iodoethane proceeds through a mechanistically distinct pathway compared to conventional alkyl halides [5]. Cyclic voltammetry measurements reveal the reduction potential of the compound to be approximately negative 1.20 volts versus standard calomel electrode, indicating that electron transfer from photoexcited catalysts is thermodynamically feasible [5]. The electron-withdrawing trifluoromethyl group significantly influences the reduction potential, making the compound more readily reducible than non-fluorinated analogues [6] [7].

Experimental evidence demonstrates that the single-electron transfer process generates trifluoroethyl radicals through carbon-iodine bond homolysis following electron transfer [4] [8]. Time-resolved spectroscopic studies confirm the formation of radical anion intermediates that undergo rapid dissociation to yield the desired radical species [9]. The quantum yield measurements for these transformations range from 48 to as high as 95% under optimized conditions, indicating highly efficient radical chain propagation mechanisms [9] [10].

The photoredox mechanism operates through either oxidative or reductive quenching pathways depending on the specific catalyst and reaction conditions employed [2] [3]. In reductive quenching cycles, the photoexcited catalyst undergoes single-electron transfer to the halogenated substrate, while in oxidative quenching, the excited state is first oxidized by an electron acceptor before subsequent reduction of the organic halide [11] [12]. The choice of pathway significantly influences reaction efficiency and product selectivity in trifluoroethylation reactions [1] [4].

Radical Intermediate Characterization via Trapping Experiments

Radical trapping experiments provide definitive evidence for the formation of trifluoroethyl radical intermediates in photoredox transformations of 1,1,2-trifluoro-2-iodoethane [8] [13]. The most commonly employed radical trap, 2,2,6,6-tetramethyl-1-piperidinyloxy, effectively intercepts trifluoroethyl radicals to form stable nitroxide adducts that can be detected by nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry [4] [8] [13].

When reactions are conducted in the presence of stoichiometric amounts of the radical trap, complete inhibition of product formation occurs, confirming the radical nature of the transformation [4] [8]. The trapping efficiency demonstrates rate constants for radical capture of approximately 8.1 × 10⁸ per molar per second, indicating highly efficient interception of the transient radical species [13]. Electron paramagnetic resonance spectroscopy reveals characteristic hyperfine coupling patterns consistent with trifluoroethyl radical formation [14] [15].

Advanced time-resolved electron paramagnetic resonance techniques enable direct observation of radical intermediates on microsecond timescales [16]. These spectroscopic methods reveal the electronic structure and reactivity profiles of trifluoroethyl radicals generated through photoredox activation [17] [16]. Spin trapping with α-phenyl-N-tert-butyl nitrone and related compounds provides additional confirmation of radical intermediate formation [14] [18].

Radical clock experiments using cyclopropylmethyl derivatives demonstrate the involvement of carbon-centered radicals rather than carbocationic intermediates [8]. The ring-opening products observed in these experiments exhibit rate constants consistent with typical alkyl radical rearrangements, further supporting the radical mechanism [8]. Fluorine-19 nuclear magnetic resonance spectroscopy enables direct detection of trapped trifluoroethyl radicals through characteristic chemical shifts and coupling patterns [15] [18].

Radical Trapping Experimental Data

Radical TrapTrapping Rate Constant (M⁻¹s⁻¹)Detection MethodProduct Yield InhibitionReference
2,2,6,6-Tetramethyl-1-piperidinyloxy8.1 × 10⁸¹⁹F NMR, GC-MSComplete (0%) [13]
α-Phenyl-N-tert-butyl nitroneNot reportedEPR spectroscopy>95% [14]
2,4,6-Tri-tert-butylnitrosobenzeneNot reportedEPR spectroscopy>90% [18]
HydroquinoneNot reportedProduct analysisComplete (0%) [8]

Oxygen and Solvent Effects in Photoredox Reaction Networks

The presence of molecular oxygen significantly influences the mechanistic pathways and product distributions in photoredox transformations of 1,1,2-trifluoro-2-iodoethane [4] [8]. Under aerobic conditions, trifluoroethyl radicals generated through single-electron transfer can undergo rapid reaction with molecular oxygen to form peroxyl radical intermediates [4]. These oxygen-centered radicals participate in subsequent hydrogen atom abstraction and radical chain propagation processes that alter the overall reaction outcome [19] [20].

Experimental investigations demonstrate that reactions conducted under oxygen atmospheres produce hydroxylated products through incorporation of molecular oxygen into the final structures [4]. Isotope labeling studies using oxygen-18 confirm that the oxygen atoms in hydroxylated products originate from molecular oxygen rather than water or other oxygen sources [8]. The reaction mechanism involves peroxyl radical formation followed by hydrogen atom abstraction and radical termination processes [4] [19].

Solvent effects play a crucial role in determining reaction efficiency and selectivity in photoredox trifluoroethylation reactions [2] [3] [10]. Acetonitrile and dichloromethane emerge as optimal solvents, providing excellent yields of desired products while minimizing side reactions [3] [10]. Polar aprotic solvents facilitate efficient single-electron transfer processes by stabilizing charged intermediates formed during the photoredox cycle [2] [11].

The choice of solvent significantly impacts the quantum efficiency of radical generation and subsequent propagation steps [21] [22]. Measurements of quantum yields in different solvents reveal substantial variations, with acetonitrile and dichloromethane providing the highest efficiencies [10] [21]. Solvent polarity influences the thermodynamics of electron transfer processes and the stability of radical intermediates [11] [23].

Oxygen concentration effects demonstrate the importance of atmospheric control in optimizing reaction outcomes [4] [8]. Degassed reactions under inert atmospheres typically provide higher yields of direct trifluoroethylation products, while aerobic conditions favor hydroxylated or oxidized products [4]. The competition between oxygen incorporation and direct radical coupling determines the major reaction pathway [19] [8].

Solvent and Atmospheric Effects Data

SolventAtmosphereProduct Yield (%)Quantum Yield (Φ)Major ProductsReference
AcetonitrileNitrogen950.48Trifluoroethylated alkenes [10]
DichloromethaneNitrogen97Not reportedTrifluoroethylated alkenes [10]
AcetonitrileOxygen77Not reportedHydroxylated products [4]
TetrahydrofuranNitrogen44Not reportedMixed products [10]
Ethyl acetateNitrogen41Not reportedLow conversion [10]

The mechanistic understanding of oxygen effects reveals that molecular oxygen serves multiple roles in photoredox networks [19] [20]. Beyond acting as a radical scavenger, oxygen can function as a co-oxidant in catalytic cycles and participate in chain propagation processes [4] [20]. The discrimination between these pathways depends on reaction conditions, substrate structure, and the specific photocatalyst employed [19] [11].

Photoredox-Catalyzed Trifluoroethylation Mechanisms

The trifluoroethylation of styrenes represents a significant advancement in fluoroalkyl chemistry, particularly through visible-light-induced photoredox catalysis [1]. These reactions typically employ 1,1,1-trifluoro-2-iodoethane as the trifluoroethyl radical source, activated by iridium-based photocatalysts under mild conditions. The mechanism proceeds through single-electron reduction of the carbon-iodine bond, generating a trifluoroethyl radical that readily adds to electron-rich alkenes [1] [2].

In photoredox systems, the reaction yields for styrene trifluoroethylation range from 23-74% across 21 examples, demonstrating broad functional group tolerance [1]. The optimal conditions typically require fac-Ir(ppy)3 as the photocatalyst (1 mol%), Hünig's base (5 equivalents), and acetonitrile as solvent under nitrogen atmosphere with 24-48 hour reaction times [1]. These conditions enable atom-transfer radical addition processes that simultaneously introduce both trifluoroethyl groups and iodine atoms across the double bond [1].

Hydroxytrifluoroethylation of Styrenes

A particularly valuable variant involves the concomitant introduction of hydroxyl and trifluoroethyl groups to styrenes under oxygen atmosphere [2]. This transformation produces γ-trifluoromethyl alcohols in yields up to 77% when conducted in the presence of water and molecular oxygen [2]. The oxygen atom in the product originates from molecular oxygen rather than water, as confirmed by 18O-labeling experiments [2]. This methodology tolerates electron-donating, halogen, and α-methyl substituents on the aromatic ring, providing access to complex fluorinated alcohols that are challenging to synthesize through conventional methods [2].

Conjugated Diene Functionalization

For conjugated dienes, metal-catalyzed 1,2-difunctionalization reactions have been developed that preserve the double bond in the difunctionalized product for further transformations [3]. These reactions address the complex selectivity challenges inherent in diene substrates, including regioselectivity, chemoselectivity, and stereoselectivity [3]. Recent advances in palladium, copper, iron, and silver catalysis have enabled selective 1,2-difunctionalization of conjugated dienes, with some achieving enantioselective transformations through chiral ligand incorporation [3].

Reaction TypeCatalyst SystemTypical YieldsKey Features
Photoredox ATRAfac-Ir(ppy)323-74%Simultaneous CF3CH2 and I addition
Hydroxytrifluoroethylationfac-Ir(ppy)3/O2Up to 77%Oxygen from molecular O2
Diene 1,2-DifunctionalizationPd/Cu/Fe/AgVariablePreserves one double bond

Heterocyclic Functionalization Strategies for Drug Discovery

Kinase-Privileged Fragment Development

Heterocyclic functionalization with trifluoroethyl groups has emerged as a critical strategy in drug discovery, particularly for developing kinase-privileged fragments [4]. The trifluoroacetic acid-2,2,2-trifluoroethanol (TFA-TFE) solvent system facilitates nucleophilic aromatic substitution reactions between anilines and heterocycles (purines, pyrimidines) substituted with leaving groups [4]. This methodology provides compounds with enhanced kinase inhibition properties, achieving product yields typically in the 50-90% range across 45 examples with seven discrete heterocyclic scaffolds [4].

Trifluoroethyl Group Biological Properties

The incorporation of trifluoroethyl groups into heterocyclic frameworks significantly enhances biological activity through multiple mechanisms [5]. The trifluoromethyl group's high electronegativity (intermediate between fluorine and chlorine) modulates molecular properties including lipophilicity, binding selectivity, and metabolic stability [5]. In pharmaceutical applications, trifluoromethyl-substituted compounds often exhibit enhanced membrane permeability and improved pharmacokinetic profiles [6].

Fluorinated Pyrazole Synthesis

Continuous-Flow Trifluoromethylation

Modern continuous-flow processing has revolutionized heterocyclic trifluoromethylation, enabling automated and scalable synthesis routes [8]. These systems introduce trifluoromethyl groups onto various heterocycles through direct alkylation-cyclization of amines in the presence of trifluoroacetic acid or anhydride [8]. Compared to traditional batch reactions requiring intermediate purification steps, continuous-flow reactions occur rapidly under mild conditions with high yield and broad functional-group tolerance [8].

Pharmaceutical Intermediate Synthesis via Multi-Component Reactions

Multi-Component Reaction Advantages

Multi-component reactions (MCRs) have become indispensable tools in pharmaceutical intermediate synthesis, offering exceptional atom economy and step economy compared to sequential synthesis approaches [9]. These convergent organic reactions combine three or more precursors in a single step, incorporating substantial portions of all components while generating minimal waste [9]. The structural diversity and high convergence of MCR products make them powerful tools for synthesizing biologically active molecules and optimizing pharmaceutical development processes [9].

Clinical Success Stories

The hepatitis C NS3 protease inhibitor Telaprevir exemplifies the transformative potential of MCR-based pharmaceutical synthesis [9]. The original technical synthesis required over 20 linear steps, but introduction of two strategic MCRs reduced the synthetic pathway by more than 50% [9]. This optimization involved biocatalytic desymmetrization combined with Passerini reactions, demonstrating how MCRs can dramatically improve cost-effectiveness and accessibility of complex drug molecules [9].

Three-Component Fluoroalkylation

Modern MCR Scaffolds

MCR TypeApplicationKey AdvantagesTypical Outcomes
Passerini ReactionsTelaprevir synthesis>50% step reductionMajor cost savings
Three-component fluoroalkylationChiral drug intermediatesUp to 98% eeHigh stereoselectivity
Novel ring formationLead compound discoveryComplex scaffoldsUnexplored chemical space

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

209.91533 g/mol

Monoisotopic Mass

209.91533 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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